Gossypol Acetic Acid

Beschreibung

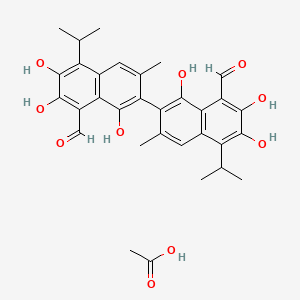

R-(-)-Gossypol Acetic Acid is the orally bioavailable solvate of the R-(-) enantiomer of gossypol and acetic acid with potential antineoplastic activity. As a BH3 mimetic, R-(-)-gossypol binds to the hydrophobic surface binding groove BH3 of the anti-apoptotic proteins Bcl-2 and Bcl-xL, blocking their heterodimerization with pro-apoptotic members of the Bcl-2 family of proteins such as Bad, Bid, and Bim; this may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. Racemic gossypol is a polyphenolic compound isolated from cottonseed.

See also: Gossypol (salt form of).

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOHNDKHQHVLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921593 | |

| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |

| Record name | Gossypol acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol acetic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol acetic acid clathrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002702979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gossypol-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSSYPOL ACETIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSSYPOL ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gossypol Acetic Acid: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has transitioned from its historical use as a male contraceptive to a compound of significant interest in oncology.[1][2] The R-(-) enantiomer, often formulated as Gossypol Acetic Acid (AT-101), has demonstrated potent anti-neoplastic activity across a range of cancer types in preclinical studies.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anticancer effects, focusing on its role as a multi-targeting agent. We will delve into its interaction with key cellular pathways, present quantitative data from various studies, and provide detailed experimental protocols for assessing its activity.

Core Mechanisms of Action

Gossypol's anticancer activity is not attributed to a single mode of action but rather to its ability to interact with multiple cellular targets, primarily culminating in the induction of programmed cell death (apoptosis) and, in some contexts, autophagic cell death.[4] The two most well-characterized primary targets are the anti-apoptotic Bcl-2 family proteins and the metabolic enzyme Lactate Dehydrogenase A (LDHA).

Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

A primary mechanism of Gossypol is its function as a BH3 mimetic. It binds to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1. This action disrupts the sequestration of pro-apoptotic proteins like Bax and Bak. Freed from inhibition, Bax and Bak can oligomerize at the mitochondrial outer membrane, leading to increased membrane permeability, the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately executing apoptosis.

The (-)-gossypol enantiomer is a more potent inhibitor of cancer cell growth and specifically binds to the BH3 pocket of Bcl-xL. This targeted inhibition makes Gossypol particularly effective in cancers that overexpress these anti-apoptotic proteins, a common mechanism of chemoresistance.

Figure 1: Gossypol's Inhibition of Bcl-2 Family Proteins.

Inhibition of Lactate Dehydrogenase A (LDHA)

Many cancer cells exhibit the "Warburg effect," a metabolic shift towards aerobic glycolysis. LDHA is a crucial enzyme in this process, converting pyruvate to lactate. Gossypol acts as a potent inhibitor of LDHA by competing with the NADH cofactor. Inhibition of LDHA leads to a decrease in lactate production and a buildup of pyruvate, forcing cancer cells to rely more on oxidative phosphorylation. This metabolic disruption can increase reactive oxygen species (ROS) production, leading to oxidative stress and cell death.

Figure 2: Gossypol's Inhibition of LDHA and Metabolic Effects.

Other Reported Mechanisms

Beyond its primary targets, Gossypol has been shown to influence other cellular processes:

-

Induction of p53: In some cancer types, such as prostate cancer, Gossypol can induce DNA damage, leading to the activation of the p53 tumor suppressor pathway and subsequent apoptosis.

-

Endoplasmic Reticulum (ER) Stress: Gossypol can trigger apoptosis in pancreatic cancer cells via the PERK-CHOP signaling pathway, indicative of ER stress.

-

Dual-targeting of MDM2 and VEGF: In breast cancer cells, Gossypol has been observed to inhibit the expression of both MDM2 and VEGF, impacting tumor progression and angiogenesis.

-

Induction of Autophagy: In apoptosis-resistant malignant glioma cells, Gossypol can trigger caspase-independent, autophagic cell death.

Quantitative Data Summary

The following tables summarize the quantitative effects of Gossypol on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Gossypol in Human Cancer Cell Lines

| Cell Line | Cancer Type | Gossypol Form | IC50 Value (µM) | Exposure Time (h) | Reference |

| DU-145 | Prostate Cancer | (-)-Gossypol | 5-10 (apoptosis) | 72 | |

| HeLa | Cervical Cancer | Gossypol | 36.41 | 24 | |

| HeLa | Cervical Cancer | Gossypol | 14.96 | 48 | |

| HepG2 | Hepatocellular Carcinoma | Gossypol | 6.30 | 72 | |

| Hep3B | Hepatocellular Carcinoma | Gossypol | 6.87 | 72 | |

| HCT-116 | Colorectal Cancer | Gossypol | 3.61 | 72 | |

| HT-29 | Colorectal Cancer | Gossypol | 11.8 | 72 | |

| RL95-2 | Endometrial Carcinoma | Gossypol | 1.3 - 18.9 | Not Specified | |

| SKOV-3 | Ovarian Carcinoma | Gossypol | 1.3 - 18.9 | Not Specified | |

| TT | Medullary Thyroid Carcinoma | Gossypol | 1.3 - 18.9 | Not Specified | |

| NCI-H295R | Adrenocortical Carcinoma | Gossypol | 1.3 - 18.9 | Not Specified | |

| SW-13 | Adrenocortical Carcinoma | Gossypol | 1.3 - 18.9 | Not Specified |

Table 2: Apoptosis Induction by Gossypol in DU-145 Prostate Cancer Cells

| Gossypol Conc. (µM) | Exposure Time (h) | % Apoptotic Cells | Reference |

| 1 | 72 | 15% | |

| 5 | 72 | 26% | |

| 10 | 72 | 52% | |

| 10 | 24 | 5% | |

| 10 | 48 | 12% |

Table 3: Regulation of Bcl-2 Family Protein Expression by (-)-Gossypol in DU-145 Cells

| Protein | Effect of (-)-Gossypol | Level of Regulation | Reference |

| Bcl-2 | Down-regulation | mRNA and Protein | |

| Bcl-xL | Down-regulation | mRNA and Protein | |

| Bax | Up-regulation | mRNA and Protein |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Gossypol.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of Gossypol. Include vehicle control (DMSO) wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins.

-

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Lyse cell pellets in RIPA buffer on ice.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Capture the chemiluminescent signal using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

-

References

- 1. The potential roles of gossypol as anticancer agent: advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Unveiling the Multifaceted Biological Activities of Gossypol Acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), and its acetic acid solvate, have garnered significant scientific interest for their diverse and potent biological activities.[1][2] Initially investigated for its antifertility effects, gossypol acetic acid has emerged as a promising candidate in oncology due to its pro-apoptotic, anti-proliferative, and enzyme-inhibitory properties.[1][3][4] This technical guide provides a comprehensive overview of the core biological activities of this compound, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols. The intricate signaling pathways modulated by this compound are also visualized to facilitate a deeper understanding of its molecular interactions.

Core Biological Activities

This compound exerts a range of biological effects, with its anticancer properties being the most extensively studied. These activities stem from its ability to interact with key cellular components and modulate critical signaling pathways.

Induction of Apoptosis

A primary mechanism through which this compound exhibits its anticancer effects is the induction of apoptosis, or programmed cell death. This process is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. This compound triggers apoptosis through multiple interconnected pathways.

1.1.1. BH3 Mimicry and Inhibition of Bcl-2 Family Proteins: Gossypol acts as a BH3 mimetic, binding to the BH3 surface binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This binding prevents their heterodimerization with pro-apoptotic Bcl-2 family members such as Bak and Bax, leading to the activation of the intrinsic apoptotic pathway. The R-(-) enantiomer of gossypol, also known as AT-101, is a notable small molecule inhibitor that targets these anti-apoptotic proteins.

1.1.2. Caspase-Dependent Mitochondrial Signaling: this compound has been shown to induce apoptosis via a caspase-dependent mitochondrial signaling pathway. This involves the loss of mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and the subsequent activation of caspase-9 and caspase-3. The activation of these caspases is a critical step in the execution phase of apoptosis.

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase. This prevents cells from entering the S phase, during which DNA replication occurs, thereby inhibiting cell division. This effect has been observed in various cancer cell lines, including those from benign prostatic hyperplasia and colorectal cancer.

Enzyme Inhibition

1.3.1. Lactate Dehydrogenase (LDH) Inhibition: this compound is a potent inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis. By inhibiting LDH, gossypol disrupts the metabolic processes that cancer cells often rely on for rapid growth. It acts as a non-selective competitive inhibitor with respect to NADH binding to LDH isoenzymes, including LDH-A4, -B4, and -C4.

Other Biological Activities

Beyond its anticancer effects, this compound has been reported to possess a wide array of other biological properties, including:

-

Antifertility Effects: It was initially studied as a male contraceptive due to its ability to suppress spermatogenesis. It also affects female reproduction by causing irregular estrous cycles and decreasing pregnancy incidence in animal models.

-

Antimicrobial and Antiviral Properties: Gossypol has demonstrated inhibitory effects against various microbes and viruses.

-

Antioxidant and Anti-inflammatory Activities: It has been shown to prevent oxidative stress-induced necrosis and exhibits anti-inflammatory properties.

-

Antiferroptotic Mechanism: this compound can attenuate cardiac ischemia/reperfusion injury by protecting against ferroptosis, an iron-dependent form of cell death.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the biological activities of this compound.

Table 1: In Vitro Cytotoxicity and Apoptosis Induction

| Cell Line | Assay | Parameter | Value | Reference |

| RAW264.7 (Macrophage) | MTT Assay | IC50 | 25-35 µmol/L (after 24h) | |

| Jurkat (T-lymphocyte) | Cell Death Assay | IC50 ((-)-gossypol) | 7.0 +/- 2.7 µmol/L | |

| Jurkat (Bcl-2 overexpressing) | Cell Death Assay | IC50 ((-)-gossypol) | 18.1 +/- 2.6 µmol/L | |

| Jurkat (Bcl-xL overexpressing) | Cell Death Assay | IC50 ((-)-gossypol) | 22.9 +/- 3.7 µmol/L | |

| Raji (Lymphoblastoid) | Proliferation Assay | Effective Concentration | > 5 µmol/L |

Table 2: Enzyme Inhibition

| Enzyme | Isoform(s) | Inhibition Type | Substrate | Ki Value | IC50 Value | Reference |

| Lactate Dehydrogenase (LDH) | LDH-A4, -B4, -C4 (goat) | Non-competitive | Pyruvate, Lactate | 20-34 µM (vs Pyruvate), 85-125 µM (vs Lactate) | 16-42 µM (vs Pyruvate), 125 µM (vs Lactate) | |

| Lactate Dehydrogenase (LDH) | LDH-A4, -B4, -C4 (goat) | Competitive | NADH, NAD | 33-45 µM (vs NADH), 83-108 µM (vs NAD) | - | |

| Lactate Dehydrogenase (LDH) | LDH-A4, -B4, -C4 (human) | Competitive | NADH | 1.9 µM (LDH-A4), 1.4 µM (LDH-B4), 4.2 µM (LDH-C4) | - |

Table 3: In Vivo Studies and Clinical Trials

| Study Type | Organism/Patient Population | Dosage | Outcome | Reference |

| Toxicology Study | Sprague-Dawley Rats | 25 mg/kg/day | Marked suppression of body weight gain, testicular pathology | |

| Antifertility Study | Male Rats | 7.5 mg/rat/day (for 10 weeks) | Infertility after 9 weeks | |

| Phase II Clinical Trial | Adrenocortical Carcinoma | 20 mg oral R-(-)-gossypol acetic acid daily (days 1-21 of a 28-day cycle) | To determine objective response rate, safety, progression-free and overall survival | |

| Clinical Trials Review | Various Cancers | 10 mg to 40 mg daily | Generally well-tolerated at ≤30 mg daily; potential benefits in some patient subsets |

Experimental Protocols

This section outlines the methodologies for key experiments frequently cited in this compound research.

Cell Viability and Proliferation (MTT Assay)

Objective: To determine the cytotoxic or anti-proliferative effects of this compound on a cell line.

Methodology:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

-

Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Detection (Annexin V-FITC/PI Staining and Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Methodology:

-

Culture cells and treat them with this compound for the desired time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

-

PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

-

The flow cytometry data will distinguish between four cell populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Western Blot Analysis for Protein Expression

Objective: To detect and quantify the expression levels of specific proteins (e.g., caspases, Bcl-2 family members) in response to this compound treatment.

Methodology:

-

Treat cells with this compound, then lyse them to extract total protein.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples and separate them by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with the biological activities of this compound.

Caption: Intrinsic apoptosis pathway induced by this compound.

Caption: Mechanism of Lactate Dehydrogenase inhibition.

Caption: Workflow for Annexin V/PI apoptosis assay.

Caption: IL-6/JAK1/STAT3 signaling inhibition by this compound.

Conclusion

This compound is a pleiotropic molecule with a well-documented portfolio of biological activities, most notably its anticancer effects. Its ability to induce apoptosis through BH3 mimicry and activation of the mitochondrial caspase cascade, coupled with its capacity to induce cell cycle arrest and inhibit key metabolic enzymes like LDH, underscores its potential as a therapeutic agent. The ongoing clinical investigations, particularly with its R-(-) enantiomer AT-101, will be crucial in defining its future role in cancer therapy. This guide provides a foundational resource for researchers and drug development professionals, summarizing the critical data and methodologies essential for advancing the study of this compelling natural product. Further research is warranted to fully elucidate its complex mechanisms of action and to optimize its therapeutic index for various clinical applications.

References

- 1. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Gossypol arrests human benign prostatic hyperplastic cell growth at G0/G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of rat testis LDH-X activity by gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]

Gossypol Acetic Acid: A BH3 Mimetic Targeting Bcl-2 Family Proteins for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant attention as a promising anti-cancer agent. Its therapeutic potential lies in its function as a BH3 mimetic, enabling it to competitively bind to the BH3 groove of anti-apoptotic Bcl-2 family proteins. This action disrupts the protein-protein interactions that are critical for cancer cell survival, thereby promoting apoptosis. This technical guide provides a comprehensive overview of Gossypol Acetic Acid, with a particular focus on its more potent enantiomer, AT-101 (R-(-)-gossypol acetic acid), as a BH3 mimetic. It details its mechanism of action, binding affinities, and the signaling pathways it modulates. Furthermore, this guide presents detailed experimental protocols for evaluating its efficacy and offers a structured workflow for its investigation as a potential therapeutic agent.

Introduction to this compound as a BH3 Mimetic

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members, such as Bcl-2, Bcl-xL, and Mcl-1, are frequently overexpressed in various cancers, contributing to tumorigenesis and resistance to conventional therapies.[1] These proteins sequester pro-apoptotic "BH3-only" proteins, preventing the activation of the effector proteins BAX and BAK, which are responsible for mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[2]

BH3 mimetics are a class of small molecules designed to mimic the function of BH3-only proteins.[2] Gossypol acts as a pan-Bcl-2 inhibitor, binding to the hydrophobic BH3-binding groove of multiple anti-apoptotic Bcl-2 family members with high affinity.[3] This competitive inhibition liberates pro-apoptotic proteins, leading to the activation of BAX/BAK, MOMP, cytochrome c release, and ultimately, caspase-mediated apoptosis. Gossypol exists as two enantiomers, (+)-gossypol and (-)-gossypol, with the R-(-)-enantiomer (AT-101) being the more biologically active and potent form.

Quantitative Data: Binding Affinities and Cellular Potency

The efficacy of this compound as a BH3 mimetic is underscored by its binding affinities for various anti-apoptotic Bcl-2 family proteins and its cytotoxic effects on a range of cancer cell lines.

Table 1: Binding Affinities (Ki) of Gossypol and its Enantiomers for Bcl-2 Family Proteins

| Compound | Target Protein | Binding Affinity (Ki) | Assay Method |

| Racemic Gossypol | Bcl-xL | ~0.3 µM | Fluorescence Polarization & NMR |

| Racemic Gossypol | Bcl-2 | ~10 µM | NMR |

| (R)-(-)-Gossypol (AT-101) | Bcl-2 | 0.32 µM | Cell-free assay |

| (R)-(-)-Gossypol (AT-101) | Bcl-xL | 0.48 µM | Cell-free assay |

| (R)-(-)-Gossypol (AT-101) | Mcl-1 | 0.18 µM | Cell-free assay |

| (R)-(-)-Gossypol (AT-101) | Bcl-2 | 260 ± 30 nM | Not specified |

| (R)-(-)-Gossypol (AT-101) | Mcl-1 | 170 ± 10 nM | Not specified |

| (R)-(-)-Gossypol (AT-101) | Bcl-xL | 480 ± 40 nM | Not specified |

| Racemic Gossypol | Bcl-xL | 0.5 - 0.6 µM | Not specified |

| Racemic Gossypol | Bcl-2 | 0.2 - 0.3 mM | Not specified |

Data compiled from multiple sources.

Table 2: In Vitro Cytotoxicity (IC50) of Gossypol in Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50 Value |

| Jurkat (Bcl-2 overexpressing) | T-cell leukemia | (-)-Gossypol | 18.1 ± 2.6 µM |

| Jurkat (Bcl-xL overexpressing) | T-cell leukemia | (-)-Gossypol | 22.9 ± 3.7 µM |

| Jurkat (vector control) | T-cell leukemia | (-)-Gossypol | 7.0 ± 2.7 µM |

| SK-mel-19 | Melanoma | Racemic Gossypol | 23-46 µM |

| Sihas | Cervical Cancer | Racemic Gossypol | 23-46 µM |

| H69 | Small Cell Lung Cancer | Racemic Gossypol | 23-46 µM |

| K562 | Myelogenous Leukemia | Racemic Gossypol | 23-46 µM |

| Various Cell Lines | Various | l-enantiomer of Gossypol | 20 µM (mean) |

| HeLa | Cervical Cancer | Gossypol | 50 µM (approx.) |

| PC-3 | Prostate Cancer | (-)-Gossypol | 3.5 µM |

| LNCaP | Prostate Cancer | (-)-Gossypol | 2.8 µM |

Data compiled from multiple sources.

Signaling Pathways Modulated by this compound

Gossypol primarily induces apoptosis through the intrinsic (mitochondrial) pathway. However, evidence also suggests its involvement in the extrinsic (death receptor) pathway and the induction of endoplasmic reticulum (ER) stress.

Intrinsic Apoptosis Pathway

By binding to anti-apoptotic proteins like Bcl-2 and Bcl-xL, Gossypol displaces pro-apoptotic BH3-only proteins (e.g., Bim, Bad, Puma). This leads to the activation of BAX and BAK, which oligomerize in the outer mitochondrial membrane, forming pores. This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.

Caption: Intrinsic apoptosis pathway activated by this compound.

Other Signaling Pathways

Some studies suggest that Gossypol can also induce apoptosis through the extrinsic pathway by upregulating Fas and FasL, leading to the activation of caspase-8. Additionally, Gossypol has been shown to induce ER stress, activating the PERK-CHOP signaling pathway, which can also trigger apoptosis.

Experimental Protocols

A thorough evaluation of this compound as a BH3 mimetic involves a series of in vitro assays to determine its binding affinity, cellular potency, and mechanism of action.

Fluorescence Polarization (FP) Assay for Binding Affinity

Principle: This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from a Bcl-2 family protein by an unlabeled inhibitor (Gossypol). The change in fluorescence polarization is inversely proportional to the binding of the inhibitor.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the purified recombinant Bcl-2 family protein (e.g., Bcl-xL) in assay buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68, pH 7.4).

-

Prepare a stock solution of a fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3).

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a 384-well black plate, add the assay buffer.

-

Add the Gossypol dilutions to the respective wells.

-

Add a pre-mixed solution of the Bcl-2 family protein and the fluorescent BH3 peptide. Final concentrations should be optimized to yield a significant polarization window.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for FITC).

-

Calculate the percentage of inhibition and determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Principle: This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This can be used to assess changes in the expression levels of Bcl-2 family proteins, caspases, and PARP.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bcl-xL, cleaved Caspase-3, PARP).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Cytochrome c Release Assay

Principle: This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptosis pathway. This is typically done by separating the cytosolic and mitochondrial fractions of the cell lysate and then performing a Western blot for cytochrome c.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Gossypol and harvest them.

-

Cell Lysis and Fractionation:

-

Resuspend cells in a cytosol extraction buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge to pellet the mitochondria and other organelles. The supernatant is the cytosolic fraction.

-

Wash the pellet and then lyse it with a mitochondrial extraction buffer to obtain the mitochondrial fraction.

-

-

Western Blotting: Perform Western blot analysis on both the cytosolic and mitochondrial fractions using an antibody against cytochrome c. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicate its release.

Caspase Activity Assay

Principle: This assay measures the activity of caspases, the key executioner enzymes of apoptosis. It typically uses a colorimetric or fluorometric substrate that is cleaved by active caspases, releasing a chromophore or fluorophore.

Protocol:

-

Cell Lysis: Lyse treated and untreated cells to release their contents.

-

Assay Reaction: Add the cell lysate to a reaction buffer containing a caspase-specific substrate (e.g., DEVD-pNA for caspase-3).

-

Incubation: Incubate at 37°C to allow the caspase to cleave the substrate.

-

Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

-

Analysis: Quantify the increase in caspase activity in treated cells compared to control cells.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

Principle: The JC-1 dye is a lipophilic cation that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence is used to assess changes in ΔΨm.

Protocol:

-

Cell Treatment: Treat cells with Gossypol.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution at 37°C.

-

Washing: Wash the cells to remove excess dye.

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to determine the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Experimental Workflow

A logical and systematic workflow is crucial for the comprehensive evaluation of this compound as a BH3 mimetic.

References

- 1. edspace.american.edu [edspace.american.edu]

- 2. Gossypol, a BH3 mimetic, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the BH3 Mimetic Polyphenol (–)-Gossypol (AT-101) on the in vitro and in vivo Growth of Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antifertility Effects of Gossypol Acetic Acid in Males

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifertility effects of gossypol acetic acid in males. It covers the compound's mechanism of action, summarizes key quantitative data from human and animal studies, and provides detailed experimental protocols for research purposes.

Introduction

Gossypol, a polyphenolic compound naturally occurring in the cotton plant (Gossypium species), has been extensively studied for its potent antifertility effects in males.[1] Initially identified as the causative agent of infertility in Chinese populations using crude cottonseed oil for cooking, it became the subject of large-scale clinical trials for male contraception.[2] The compound, typically administered as this compound, induces a dose- and time-dependent reduction in sperm count and motility, leading to infertility.[3] While effective, its development as a mainstream contraceptive has been hampered by concerns regarding the irreversibility of its effects at higher doses and a significant side effect, hypokalemia (low serum potassium).[1][4] Nevertheless, gossypol remains a critical tool for studying the mechanisms of spermatogenesis and sperm function. This guide synthesizes the current understanding of its biological effects for the scientific community.

Mechanism of Action

Gossypol's antifertility action is multifactorial, primarily targeting sperm and spermatogenic cells by disrupting their energy metabolism and structural integrity. Unlike hormonal contraceptives, it does not significantly alter plasma levels of LH, FSH, or testosterone. The biologically active form is the (-)-gossypol enantiomer.

The primary mechanisms include:

-

Inhibition of Key Metabolic Enzymes: Gossypol is a potent inhibitor of several enzymes crucial for sperm energy production.

-

Lactate Dehydrogenase-X (LDH-X): This testis-specific isozyme is vital for glycolysis in sperm. Gossypol competitively inhibits LDH-X with respect to NADH and NAD+, thereby blocking the conversion of lactate to pyruvate.

-

ATPase: The compound inhibits various ATPases, including mitochondrial F1F0-ATPase and dynein ATPase, which are essential for ATP synthesis and flagellar movement, respectively. This leads to a direct reduction in sperm motility.

-

-

Disruption of Mitochondrial Function: The sperm mid-piece, rich in mitochondria, is a primary target. Gossypol uncouples oxidative phosphorylation, suppressing oxygen consumption and ATP generation, which renders sperm immotile. This is often accompanied by visible damage to the mitochondrial sheath.

-

Effects on Signaling Pathways: Gossypol inhibits sperm adenyl cyclase, an enzyme required to produce cyclic adenosine monophosphate (cAMP). Since cAMP is a critical second messenger for sperm motility, its reduction contributes to the antifertility effect.

-

Damage to Spermatids and Spermatozoa: In the testis, gossypol primarily damages late-stage spermatids and spermatocytes. This leads to the exfoliation of germ cells, the appearance of abnormal sperm morphologies (e.g., detached heads, damaged acrosomes), and ultimately, a reduction in sperm count.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo and in vitro studies on this compound.

Table 1: Effects of Gossypol on Sperm Parameters in In Vivo Studies

| Species | Dosage | Duration | Effect on Sperm Count | Effect on Sperm Motility | Other Effects | Reference(s) |

| Human | 20 mg/day | Loading Phase | 61% of men achieved < 4 million/mL | Significantly reduced | 92% efficacy rate at end of loading phase. | |

| Human | 10-12.5 mg/day | ~2 months | Decreased to < 4 million/mL | Significantly decreased | Infertility induced without hypokalemia. | |

| Human | 10 mg/day | 3 months | Marked decrease | Severely affected (<4% forward motility) | No significant changes in renal function or hormone levels. | |

| Rat | 20 mg/kg/day | 62 days | Not specified | Sperm were immotile | Caused infertility. | |

| Rat | >15 mg/kg/day | 5-10 weeks | Not specified | Significant inhibition | Marked reduction in fertility. | |

| Rat | 7.5 mg/rat/day | 10 weeks | Not specified | All spermatozoa in vas deferens were non-motile after 10 weeks. | Infertility after 9 weeks. | |

| Rat | 5 mg/kg BW | Not specified | Significant decrease in epididymal sperm count | Not specified | Effect prevented by Vitamin E co-administration. | |

| Hamster | 5 or 10 mg/kg/day | 12 weeks | Not specified | Appearance of dead sperm | Induced sterility. | |

| Brahman Bull | 8.2 g/bull/day | 12 weeks | Lower daily sperm production | Decreased at weeks 9-11 | Increased midpiece abnormalities from week 3. |

Table 2: Effects of Gossypol on Sperm Parameters in In Vitro Studies

| Sperm Source | Gossypol Conc. | Incubation Time | Effect on Motility | Other Observations | Reference(s) |

| Human | 50 µg/mL | 60 min | Complete immobilization | Effects at <20 µg/mL for 30 min were partially reversible with cAMP. | |

| Human | 10 & 100 µg | 210 min | Motility dropped from 83% to 4% | Accompanied by significant decrease in Ca++/Mg++ ATPase activity. | |

| Human | 0.01 - 1.0 mM | 120 min | Dose-dependent inhibition (25% to 90% reduction) | Effect is time and temperature dependent. | |

| Human | 100 pg/100 µL | Not specified | 90% decrease in motility | --- |

Table 3: Inhibition Constants (IC₅₀ and Kᵢ) for Key Enzymes

| Enzyme | Species | Substrate/Cofactor | Inhibition Type | IC₅₀ | Kᵢ | Reference(s) |

| LDH-X | Bovine | Pyruvate to Lactate | --- | 200 µM | --- | |

| LDH-X | Bovine | Lactate to Pyruvate | --- | 12 µM | --- | |

| LDH-X | Bovine | NADH | Competitive | --- | 30 µM | |

| LDH-X | Bovine | NAD+ | Competitive | --- | 6 µM | |

| LDH-X | Bovine | Pyruvate | Noncompetitive | --- | 220 µM | |

| LDH-X | Bovine | Lactate | Noncompetitive | --- | 52 µM | |

| LDH-C4 (Testis) | Goat | vs. Pyruvate | Noncompetitive | 16-42 µM | 29 µM | |

| LDH-C4 (Testis) | Goat | vs. NADH | Competitive | --- | 45 µM | |

| 5α-reductase 1 | Rat | --- | Noncompetitive | 3.33 µM | --- | |

| 3α-HSD | Rat | --- | Mixed | 0.52 µM | --- |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antifertility effects of gossypol.

Protocol: In Vitro Sperm Motility Analysis

This protocol describes the assessment of gossypol's direct effect on human sperm motility.

-

Semen Collection and Preparation:

-

Collect fresh semen samples from healthy donors by masturbation after 2-3 days of abstinence.

-

Allow samples to liquefy for 30 minutes at 37°C.

-

Perform a baseline semen analysis (count, motility, morphology).

-

Select motile spermatozoa using a swim-up technique or density gradient centrifugation (e.g., using SpermPrep™ media) to obtain a population of highly motile sperm.

-

Wash the recovered sperm pellet by centrifugation (e.g., 500 x g for 10 minutes) in a suitable buffer like Ham's F-10 or Human Tubal Fluid (HTF) medium supplemented with 0.5% Human Serum Albumin (HSA).

-

Resuspend the final pellet in the medium to a standardized concentration (e.g., 20 x 10⁶ sperm/mL).

-

-

Gossypol Treatment:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Create working solutions of gossypol in the sperm culture medium to achieve final concentrations for testing (e.g., 10, 20, 30, 50 µg/mL). Ensure the final DMSO concentration is non-toxic to sperm (typically <0.1%).

-

Prepare a control sample containing only the vehicle (DMSO at the highest concentration used).

-

Add the prepared sperm suspension to tubes containing the different gossypol concentrations and the control.

-

-

Incubation and Assessment:

-

Incubate the tubes at 37°C.

-

Assess sperm motility at defined time points (e.g., 0, 30, 60, 120 minutes).

-

To assess, place a 10 µL aliquot of the sperm suspension on a pre-warmed microscope slide and cover with a coverslip.

-

Manual Assessment: Observe under a phase-contrast microscope at 400x magnification. Count at least 200 spermatozoa in multiple fields and classify them as progressive, non-progressive, or immotile to determine the percentage of motile sperm.

-

Computer-Assisted Sperm Analysis (CASA): Analyze samples using a CASA system to obtain objective measurements of motility parameters, including percentage motility, progressive motility, curvilinear velocity (VCL), and straight-line velocity (VSL).

-

Protocol: Lactate Dehydrogenase-X (LDH-X) Inhibition Assay

This spectrophotometric assay measures the inhibitory effect of gossypol on the activity of the sperm- and testis-specific LDH-X enzyme.

-

Enzyme Preparation:

-

Homogenize testicular tissue or sonicate washed sperm pellets in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to obtain the cytosolic fraction (supernatant), which contains LDH-X.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

The assay measures the change in absorbance at 340 nm due to the oxidation of NADH to NAD+.

-

Prepare a reaction mixture in a quartz cuvette containing:

-

Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4).

-

NADH (final concentration ~0.15 mM).

-

Varying concentrations of this compound (e.g., 0-100 µM).

-

A defined amount of the enzyme (cytosolic extract).

-

-

Pre-incubate the mixture for 5-10 minutes at 25°C to allow gossypol to interact with the enzyme.

-

Initiate the reaction by adding the substrate, pyruvate (final concentration ~0.27 mM).

-

Immediately place the cuvette in a spectrophotometer and record the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance curve.

-

Plot the enzyme activity against the gossypol concentration to determine the IC₅₀ value (the concentration of gossypol that inhibits 50% of the enzyme's activity).

-

To determine the mode of inhibition (e.g., competitive, noncompetitive), repeat the assay with varying concentrations of both the substrate (pyruvate) and the inhibitor (gossypol) and analyze the data using Lineweaver-Burk plots.

-

Protocol: Testicular Histology

This protocol outlines the steps for examining the structural changes in the testis following gossypol treatment in an animal model.

-

Tissue Collection and Fixation:

-

Following the treatment period, euthanize the animals (e.g., rats, mice) according to approved ethical guidelines.

-

Dissect the testes and remove the surrounding fat and connective tissue.

-

Fix the testes immediately by immersion in a suitable fixative, such as Bouin's solution or 10% neutral buffered formalin, for 24-48 hours.

-

-

Tissue Processing and Embedding:

-

After fixation, dehydrate the tissue through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%).

-

Clear the tissue using an agent like xylene.

-

Infiltrate and embed the tissue in paraffin wax to form a solid block.

-

-

Sectioning and Staining:

-

Cut thin sections (e.g., 5 µm thick) from the paraffin block using a microtome.

-

Mount the sections onto glass microscope slides.

-

Deparaffinize the sections using xylene and rehydrate through a descending series of ethanol to water.

-

Stain the sections with Hematoxylin and Eosin (H&E), a standard stain that reveals general morphology. Hematoxylin stains cell nuclei blue/purple, and eosin stains the cytoplasm and extracellular matrix pink.

-

-

Microscopic Examination:

-

Dehydrate the stained slides, clear with xylene, and mount with a coverslip.

-

Examine the sections under a light microscope.

-

Assess the integrity of the seminiferous tubules, looking for signs of gossypol-induced damage such as:

-

Disorganization of the germinal epithelium.

-

Vacuolization within Sertoli cells or germ cells.

-

Exfoliation (sloughing) of immature germ cells into the tubule lumen.

-

Presence of multinucleated giant cells.

-

Depletion of specific germ cell layers, particularly spermatids and spermatocytes.

-

-

Visualizations

Diagram 1: Proposed Mechanism of Gossypol's Antifertility Action

Caption: Logical flow of gossypol's antifertility mechanism.

Diagram 2: General Workflow for In Vivo Antifertility Assessment

Caption: Experimental workflow for animal studies.

Conclusion and Future Directions

This compound is a potent male antifertility agent with a well-defined, non-hormonal mechanism of action centered on the disruption of sperm energy metabolism. While its clinical use has been halted due to toxicity concerns, particularly irreversible infertility and hypokalemia, it remains an invaluable compound for basic research. The detailed data and protocols provided in this guide serve as a resource for scientists investigating spermatogenesis, sperm function, and novel contraceptive targets. Future research may focus on developing non-toxic derivatives of gossypol that retain its antifertility efficacy or on further elucidating the precise molecular interactions that could lead to safer male contraceptive options.

References

In Vitro Anticancer Effects of Gossypol Acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in oncology for its potential anticancer properties.[1] Its acetic acid form, Gossypol Acetic Acid (GAA), is a more stable derivative that has been the subject of numerous in vitro studies to elucidate its mechanisms of action against various cancer cell lines.[2] This technical guide provides an in-depth overview of the in vitro anticancer effects of GAA, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. These effects are mediated through the modulation of several key signaling pathways.

Induction of Apoptosis

GAA is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway. This process involves the following key events:

-

Inhibition of Anti-Apoptotic Bcl-2 Family Proteins: GAA acts as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1] This binding prevents their interaction with pro-apoptotic proteins such as Bax and Bak, leading to the activation of the latter.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of Bax and Bak leads to the formation of pores in the mitochondrial outer membrane, resulting in MOMP.[2]

-

Release of Cytochrome c: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[2]

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates downstream executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

-

Generation of Reactive Oxygen Species (ROS): GAA treatment has been shown to increase the production of ROS within cancer cells. Elevated ROS levels can further contribute to mitochondrial damage and the induction of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, GAA can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phases. This allows time for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated.

Modulation of Signaling Pathways

GAA's anticancer effects are also attributed to its ability to modulate key signaling pathways that are often dysregulated in cancer:

-

STAT3 Signaling Pathway: GAA has been shown to inhibit the IL-6/JAK1/STAT3 signaling pathway. This inhibition can lead to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2 and Bcl-xL.

-

MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is crucial for cell proliferation and survival. GAA has been observed to modulate this pathway, although the specific effects can be cell-type dependent. In some contexts, GAA can activate ERK, which, paradoxically, can lead to the upregulation of pro-apoptotic proteins like CHOP and DR5, sensitizing cancer cells to other treatments.

Data Presentation: In Vitro Efficacy of this compound

The cytotoxic and antiproliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound. The following table summarizes the reported IC50 values for GAA in various cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Notes |

| Multiple Myeloma | U266 | 2.4 | 48 | |

| Multiple Myeloma | Wus1 | 2.2 | 48 | |

| Adrenocortical Carcinoma | SW-13 | 1.3 - 2.9 | Not Specified | Racemic gossypol |

| Adrenocortical Carcinoma | H295r | 1.3 - 2.9 | Not Specified | Racemic gossypol |

| Prostate Cancer | DU-145 | 5-10 (apoptosis induction) | Not Specified | (-)-gossypol |

| Pancreatic Cancer | BxPC-3 | ~5 | 48 | |

| Pancreatic Cancer | MIA PaCa-2 | >10 | 48 | |

| Mouse Mammary Carcinoma | 4T1 | 18.78 | 72 | (S)-Gossypol |

| Human Lung Carcinoma | A549 | 1.32 | 72 | (S)-Gossypol |

| Mouse Melanoma | B16-F10 | 5.54 | 72 | (S)-Gossypol |

| Human Cervical Cancer | HeLa | ~3 µg/µl | Not Specified |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments commonly used to evaluate the anticancer effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the GAA-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Seeding and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting: Collect all cells (adherent and floating).

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling pathways (e.g., Bcl-2, Bax, caspases, STAT3, ERK).

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-caspase-3, anti-p-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay measures the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

-

Cell Seeding and Treatment: Culture cells in a 96-well black plate and treat with this compound.

-

DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Caption: Inhibition of the IL-6/JAK1/STAT3 signaling pathway by this compound.

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Unveiling the Antimicrobial Potential of Gossypol Acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has long been investigated for its diverse biological activities. This technical guide focuses on the antimicrobial properties of its acetic acid form, summarizing key research findings, detailing experimental methodologies, and visualizing its mechanism of action. Gossypol acetic acid has demonstrated significant inhibitory effects against a range of microorganisms, positioning it as a compound of interest in the ongoing search for novel antimicrobial agents.

Antimicrobial Spectrum and Potency

This compound exhibits a notable spectrum of activity, primarily against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is limited due to the formidable outer membrane of these organisms, though this can be overcome with the use of membrane permeabilizing agents. The compound also displays antifungal properties against various fungal pathogens.

Antibacterial Activity

Quantitative data from various studies, primarily Minimum Inhibitory Concentration (MIC) values, highlight the potent antibacterial action of this compound.

| Bacterial Species | Strain | MIC (μg/mL) | Notes |

| Bacillus subtilis | 168 (ATCC 23857) | 4 | - |

| Staphylococcus aureus | 29213 (MSSA) | 8 | - |

| Staphylococcus aureus (MRSA) | BAA 41 | 4 | Methicillin-Resistant |

| Staphylococcus aureus (MRSA) | BAA 44 | 8 | Methicillin-Resistant |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 4 | Methicillin-Resistant |

| Staphylococcus aureus (MRSA) | ATCC 33591 | 8 | Methicillin-Resistant |

| Staphylococcus aureus (MRSA) | ATCC 33592 | 8 | Methicillin-Resistant |

| Staphylococcus aureus (MRSA) | BAA 1720 | 4 | Methicillin-Resistant |

| Escherichia coli | 25922 | >64 | Ineffective alone |

| Escherichia coli | 25922 | 64 | In the presence of 20 μg/mL PMBN |

| Edwardsiella ictaluri | - | 3 | Complete inhibition on agar plates |

| Helicobacter pylori | Clinical Isolates | 3.51 - 4.14 | Bacteriostatic effect |

Data compiled from multiple sources.[1][2][3][4]

Antifungal Activity

Gossypol has also been shown to inhibit the growth of several fungal pathogens. The following data represents the effective dose for 50% inhibition (ED50).

| Fungal Species | Strain | ED50 (μg/mL) |

| Pythium irregulare | CR1 | 4 |

| Pythium ultimum | ATCC 56081 | 13.2 |

| Rhizoctonia solani | CR15 | 35-43 |

Data compiled from a study on gossypol and its derivatives.[5]

Mechanism of Action: Targeting Bacterial Cell Division

The primary antibacterial mechanism of this compound involves the disruption of bacterial cell division by targeting a key protein, FtsZ (Filamenting temperature-sensitive mutant Z). FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that constricts to divide the cell.

Gossypol acetate has been shown to interfere with the normal function of FtsZ by:

-

Inhibiting GTPase Activity: It hinders the hydrolysis of GTP by FtsZ, a critical step for the dynamic assembly and disassembly of the Z-ring.

-

Altering Polymerization: It enhances the polymerization of FtsZ in vitro, leading to the formation of aberrant, non-functional structures and ultimately blocking cell division.

This targeted action on a crucial and highly conserved bacterial protein makes this compound a promising candidate for further drug development.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound's antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial potency.

Detailed Methodology:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound (e.g., >97% purity) in a suitable solvent, such as glacial acetic acid, to create a high-concentration stock solution.

-

Bacterial Culture Preparation: Culture the test bacteria (e.g., S. aureus, B. subtilis) in an appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB) to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized turbidity, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL) in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and broth, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.

-

MIC Determination: Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Checkerboard Assay for Synergistic Effects

This assay is used to assess the interaction between two antimicrobial agents, in this case, this compound and a membrane permeabilizer like Polymyxin B nonapeptide (PMBN), against Gram-negative bacteria.

Detailed Methodology:

-

Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations. Serially dilute this compound along the x-axis and the second compound (e.g., PMBN) along the y-axis.

-

Inoculation: Inoculate the plate with a standardized suspension of the Gram-negative bacterium (e.g., E. coli) as described for the MIC assay.

-

Incubation and Observation: Incubate the plate and observe for bacterial growth.

-

Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:

-

FIC Index = FIC of drug A + FIC of drug B

-

FIC of drug A = MIC of drug A in combination / MIC of drug A alone

-

Synergy is typically defined as an FIC index of ≤ 0.5.

-

In Vitro FtsZ Polymerization Assay (Light Scattering)

This assay measures the effect of this compound on the polymerization of purified FtsZ protein by monitoring changes in light scattering.

References

- 1. Gossypol acetate: A natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Gossypol acetate: A natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ [frontiersin.org]

- 3. In vitro inhibitory effect of gossypol from gossypol-acetic acid, and (+)- and (-)-isomers of gossypol on the growth of Edwardsiella ictaluri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Growth inhibitory effects of gossypol and related compounds on fungal cotton root pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Gossypol Acetic Acid: A Technical Guide for Drug Development Professionals

An In-depth Review of Preclinical and Clinical Research